4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Chemical Reactions Analysis
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Scientific Research Applications
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]thiazepines: These compounds share a similar core structure but differ in the heteroatoms present in the ring.
Indole derivatives: These compounds have different core structures but exhibit similar biological activities, such as anti-inflammatory and analgesic properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest due to its potential biological activities, including antifungal and insecticidal properties. Understanding its biological activity is crucial for its application in medicinal chemistry and agricultural sciences.
Chemical Structure and Properties
The molecular formula of this compound is C22H17BrN2O3, with a molecular weight of 437.3 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core, which contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H17BrN2O3 |
Molecular Weight | 437.3 g/mol |
CAS Number | 921890-38-2 |
Antifungal Activity
Research has indicated that derivatives of this compound exhibit significant antifungal activity. A related study synthesized a series of benzamides and evaluated their efficacy against various fungal pathogens, including Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris. Notably, compounds similar to this compound showed promising results against Botrytis cinerea, with some derivatives achieving over 80% inhibition at concentrations of 100 mg/L .
Compound | EC50 (μg/mL) | % Inhibition at 100 mg/L |
---|---|---|
10f | 14.44 | 83.1 |
Control (Pyraclostrobin) | N/A | 81.4 |
Insecticidal Activity
The compound's potential as an insecticide has also been explored. The mechanism of action is believed to involve interaction with specific receptors through hydrogen bonding facilitated by the amide group in its structure. This interaction is critical for maintaining insecticidal activity .
Toxicity Studies
Toxicity assessments using zebrafish embryos have classified several derivatives as low-toxicity compounds, with acute toxicity values indicating safe levels for environmental applications . For instance, the acute toxicity of one related compound was found to be 20.58 mg/L.
The biological activity of this compound is likely linked to its ability to form hydrogen bonds with biological macromolecules due to the presence of the sulfonamide group and the bromine atom. These interactions can modulate enzyme or receptor activities, leading to its observed antifungal and insecticidal effects.
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds within the dibenzo[b,f][1,4]oxazepine class:
- Antifungal Efficacy : A study synthesized multiple benzamide derivatives and tested them against various fungal strains. Compounds showed varying degrees of efficacy, with some outperforming established fungicides like pyraclostrobin.
- Insecticidal Properties : Another research effort highlighted the importance of structural features in maintaining insecticidal activity against pests such as Mythimna sepatara. The presence of specific functional groups was noted as critical for effective receptor interaction.
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMWFYIGNCNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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